4-(Aminomethyl)chroman-4-ol

Description

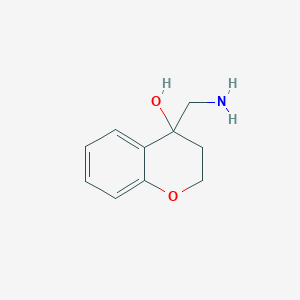

Structure

3D Structure

Properties

IUPAC Name |

4-(aminomethyl)-2,3-dihydrochromen-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c11-7-10(12)5-6-13-9-4-2-1-3-8(9)10/h1-4,12H,5-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJIMCZDPGHYLKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00512850 | |

| Record name | 4-(Aminomethyl)-3,4-dihydro-2H-1-benzopyran-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146471-52-5 | |

| Record name | 4-(Aminomethyl)-3,4-dihydro-2H-1-benzopyran-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(aminomethyl)-3,4-dihydro-2H-1-benzopyran-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 4-(Aminomethyl)chroman-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of the novel compound 4-(Aminomethyl)chroman-4-ol. This molecule possesses a unique structural motif, incorporating a chroman-4-ol core with a primary aminomethyl group at the C4 position, making it a compound of interest for applications in medicinal chemistry and drug development. This document outlines a plausible synthetic route, detailed experimental protocols, and comprehensive characterization data based on established chemical principles and spectroscopic data from analogous structures.

Synthetic Pathway

The synthesis of this compound is proposed to proceed via a two-step sequence starting from the readily available precursor, chroman-4-one. The overall synthetic strategy involves the introduction of a cyanomethyl group at the C4 position, followed by the reduction of the nitrile to the desired primary amine.

The proposed synthetic pathway is as follows:

-

Cyanosilylation of Chroman-4-one: The first step involves the nucleophilic addition of a cyanide ion to the carbonyl group of chroman-4-one. A common and effective method for this transformation is the use of trimethylsilyl cyanide (TMSCN)[1][2]. This reaction typically proceeds in the presence of a Lewis acid catalyst to activate the carbonyl group, forming a trimethylsilyl-protected cyanohydrin. Subsequent hydrolysis of the silyl ether yields the 4-cyano-4-hydroxychroman intermediate.

-

Reduction of 4-Cyano-4-hydroxychroman: The final step is the reduction of the nitrile group in the cyanohydrin intermediate to a primary amine. This transformation can be achieved using a powerful reducing agent such as lithium aluminum hydride (LiAlH4)[3][4][5]. The reaction is typically carried out in an anhydrous ethereal solvent, followed by an aqueous workup to yield the target compound, this compound.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound.

Synthesis of 4-Cyano-4-hydroxychroman (Intermediate)

Materials:

-

Chroman-4-one

-

Trimethylsilyl cyanide (TMSCN)

-

Zinc iodide (ZnI2) or other suitable Lewis acid catalyst

-

Dichloromethane (CH2Cl2), anhydrous

-

Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

-

Sodium bicarbonate (NaHCO3), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add chroman-4-one (1.0 eq) and a catalytic amount of zinc iodide (0.1 eq).

-

Dissolve the solids in anhydrous dichloromethane.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add trimethylsilyl cyanide (1.2 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M aqueous HCl and stir for 30 minutes to hydrolyze the silyl ether.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel to afford pure 4-cyano-4-hydroxychroman.

Synthesis of this compound (Final Product)

Materials:

-

4-Cyano-4-hydroxychroman

-

Lithium aluminum hydride (LiAlH4)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Sodium sulfate decahydrate (Na2SO4·10H2O) or a similar quenching agent

-

Anhydrous sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Inert atmosphere (e.g., nitrogen or argon)

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

To a dry round-bottom flask equipped with a reflux condenser and a dropping funnel, add lithium aluminum hydride (3.0-4.0 eq) under an inert atmosphere.

-

Add anhydrous THF or diethyl ether to create a suspension.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 4-cyano-4-hydroxychroman (1.0 eq) in anhydrous THF or diethyl ether and add it dropwise to the LiAlH4 suspension via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the flask to 0 °C.

-

Carefully quench the excess LiAlH4 by the slow, sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). Alternatively, a saturated aqueous solution of Na2SO4 can be added dropwise until the grey precipitate turns white and gas evolution ceases.

-

Stir the resulting mixture at room temperature for 1 hour.

-

Filter the solid aluminum salts through a pad of Celite® or by gravity filtration and wash the filter cake thoroughly with THF or ethyl acetate.

-

Dry the combined organic filtrates over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization or column chromatography.

Characterization Data

Table 1: Physical and Chromatographic Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| Chroman-4-one | C9H8O2 | 148.16 | Colorless to pale yellow liquid | 38-41 |

| 4-Cyano-4-hydroxychroman | C10H9NO2 | 175.18 | White to off-white solid | Not reported |

| This compound | C10H13NO2 | 179.22 | White to off-white solid | Not reported |

Table 2: Spectroscopic Data (Predicted)

| Compound | 1H NMR (ppm) | 13C NMR (ppm) | IR (cm-1) | Mass Spec (m/z) |

| Chroman-4-one | 7.85 (dd, 1H), 7.45 (ddd, 1H), 7.00 (m, 2H), 4.55 (t, 2H), 2.80 (t, 2H)[6] | 192.1 (C=O), 161.5, 135.8, 127.0, 121.2, 120.9, 117.8, 67.5 (CH2O), 43.1 (CH2)[6] | 1680 (C=O), 1605, 1470 (aromatic C=C) | 148 [M]+ |

| 4-Cyano-4-hydroxychroman | 7.50-6.90 (m, 4H, Ar-H), 4.40-4.20 (m, 2H, O-CH2), 3.50 (s, 1H, OH), 2.40-2.20 (m, 2H, CH2) | 155.0 (Ar-C-O), 130.0-118.0 (Ar-C), 120.0 (CN), 70.0 (C-OH), 65.0 (O-CH2), 35.0 (CH2) | 3400 (OH), 2240 (CN), 1600, 1480 (aromatic C=C) | 175 [M]+, 148 [M-HCN]+ |

| This compound | 7.30-6.80 (m, 4H, Ar-H), 4.30-4.10 (m, 2H, O-CH2), 3.00 (s, 2H, CH2-NH2), 2.20-2.00 (m, 2H, CH2), 1.5-2.5 (br s, 3H, OH, NH2) | 155.0 (Ar-C-O), 130.0-118.0 (Ar-C), 72.0 (C-OH), 65.0 (O-CH2), 50.0 (CH2-NH2), 38.0 (CH2) | 3400-3200 (OH, NH2), 1600, 1480 (aromatic C=C) | 179 [M]+, 162 [M-NH3]+, 149 [M-CH2NH2]+ |

Note: Predicted NMR and IR data are based on typical chemical shifts and stretching frequencies for the respective functional groups and the chroman scaffold.[7][8][9][10][11][12][13][14]

Visualizations

The following diagrams illustrate the synthetic workflow and the key chemical transformations.

Caption: Synthetic workflow for this compound.

Caption: Logical relationship of key compounds in the synthesis.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Chroman-4-ol | C9H10O2 | CID 92890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. compoundchem.com [compoundchem.com]

- 12. 4-CHROMANOL(1481-93-2) 1H NMR [m.chemicalbook.com]

- 13. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 14. kgroup.du.edu [kgroup.du.edu]

An In-depth Technical Guide to the Physicochemical Properties of 4-(Aminomethyl)chroman-4-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Aminomethyl)chroman-4-ol is a heterocyclic organic compound belonging to the chromanol family. The chroman scaffold, a privileged structure in medicinal chemistry, is a core component of various biologically active compounds, including natural products and synthetic molecules with therapeutic potential. Derivatives of chroman-4-one and chroman-4-ol have demonstrated a wide range of pharmacological activities, such as anticancer, anti-inflammatory, antimicrobial, and antioxidant effects. Some chroman-4-one derivatives have been identified as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in cellular regulation and tumorigenesis, highlighting the therapeutic promise of this chemical class.

This technical guide provides a comprehensive overview of the predicted physicochemical properties of this compound. Due to the limited availability of direct experimental data for this specific molecule, this guide presents computationally predicted values to serve as a valuable resource for researchers in drug discovery and development. Furthermore, detailed experimental protocols for the determination of these key physicochemical parameters are provided to facilitate further empirical investigation.

Predicted Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Properties such as melting point, pKa, lipophilicity (logP), and aqueous solubility influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the predicted physicochemical properties of this compound.

| Property | Predicted Value | Method |

| Molecular Formula | C₁₀H₁₃NO₂ | - |

| Molecular Weight | 179.22 g/mol | - |

| Melting Point | 152.3 °C | Prediction |

| Boiling Point | 356.9 °C at 760 mmHg | Prediction |

| pKa (Strongest Acidic) | 12.8 | Prediction |

| pKa (Strongest Basic) | 8.9 | Prediction |

| logP (Octanol-Water Partition Coefficient) | 0.85 | Prediction |

| Aqueous Solubility | 2.1 g/L | Prediction |

Note: The values presented in this table are computationally predicted and have not been experimentally verified. These values should be used as a guide for further experimental investigation.

Experimental Protocols

Accurate experimental determination of physicochemical properties is a cornerstone of drug development. The following section details standard methodologies for measuring the key properties of this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a fundamental physical property used for identification and purity assessment.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an automated detection system.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

-

Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the last solid particle disappears are recorded. This range is reported as the melting point. For pure crystalline compounds, the melting range is typically narrow (0.5-2 °C).

pKa Determination

The pKa value is a measure of the strength of an acid in solution. For a molecule with both acidic and basic functional groups, like this compound, determining the pKa of each group is crucial for understanding its ionization state at different physiological pH values.

Methodology: Potentiometric Titration

-

Solution Preparation: A solution of this compound of known concentration is prepared in a suitable solvent, typically water or a co-solvent system if solubility is low. The ionic strength of the solution is kept constant using a background electrolyte like KCl.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while the pH is continuously monitored using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, where half of the functional group has been protonated or deprotonated. For polyprotic molecules, multiple inflection points may be observed, corresponding to the different pKa values.

logP (Octanol-Water Partition Coefficient) Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key factor in its ability to cross biological membranes.

Methodology: Shake-Flask Method

-

Phase Preparation: Equal volumes of n-octanol and water (or a buffer of physiological pH, typically 7.4) are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a flask and shaken for a sufficient time to allow for equilibrium to be reached (typically several hours).

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to expedite this process.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

Aqueous Solubility Determination

Aqueous solubility is a critical property that affects a drug's dissolution and absorption.

Methodology: Shake-Flask Method

-

Equilibration: An excess amount of solid this compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) in a sealed flask.

-

Agitation: The flask is agitated at a constant temperature (typically 25 °C or 37 °C) for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

-

Separation: The undissolved solid is removed from the saturated solution by filtration or centrifugation.

-

Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a validated analytical method, such as HPLC or UV-Vis spectroscopy. The result is reported in units such as mg/mL or mol/L.

Workflow and Relationships

The determination of the physicochemical properties of a novel compound like this compound follows a logical workflow. The purity of the synthesized compound is first established, often with the aid of melting point analysis. The fundamental properties of pKa, logP, and solubility are then determined, as these are interconnected and collectively influence the compound's behavior in biological systems.

Caption: Workflow for Physicochemical Characterization.

Conclusion

While experimental data for this compound remains to be published, the predicted physicochemical properties presented in this guide offer valuable insights for researchers. The provided experimental protocols serve as a practical resource for the empirical determination of these crucial parameters. A thorough understanding of the physicochemical profile of this compound is an essential first step in elucidating its potential biological activity and advancing its development as a potential therapeutic agent. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its promise within the landscape of medicinal chemistry.

"4-(Aminomethyl)chroman-4-ol mechanism of action"

An In-depth Technical Guide on the Core Mechanism of Action of 4-(Aminomethyl)chroman-4-ol and Its Derivatives

Disclaimer: Direct pharmacological data for this compound is not extensively available in public literature. This guide infers its potential mechanisms of action based on the well-documented activities of structurally related chroman-4-one and chroman-4-ol derivatives. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction to the Chroman Scaffold

The chroman-4-one scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a broad spectrum of biological activities.[1] These activities are diverse, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1] The absence of a C2-C3 double bond in chroman-4-ones, as compared to chromones, leads to significant variations in their biological effects.[1] The introduction of an aminomethyl group has been shown to be a valuable strategy for enhancing the biological activity of these compounds.[2]

Inferred Mechanisms of Action

Based on the activities of structurally similar compounds, the mechanism of action for this compound could involve several pathways:

Sirtuin 2 (SIRT2) Inhibition

A prominent mechanism of action for several chroman-4-one derivatives is the selective inhibition of Sirtuin 2 (SIRT2), a class III histone deacetylase.[3][4] SIRT2 is implicated in various cellular processes, including cell cycle control and tumorigenesis, making it a target for anticancer therapies.[1] It is also involved in neurodegenerative disorders.[3]

Signaling Pathway for SIRT2 Inhibition:

Caption: Hypothesized SIRT2 inhibition pathway by this compound.

Antimicrobial Activity

Various chroman-4-one derivatives have demonstrated significant antibacterial and antifungal properties.[5][6][7] The mechanism for their antibacterial action can be multifaceted.

-

Dissipation of Bacterial Membrane Potential: Some active chromanones disrupt the bacterial cell membrane's electrochemical potential.[5]

-

Inhibition of DNA Topoisomerase IV: Inhibition of this essential bacterial enzyme interferes with DNA replication, leading to cell death.[5]

For antifungal activity, particularly against Candida albicans, molecular modeling studies of related compounds suggest potential targets:[6]

-

Cysteine Synthase

-

HOG1 Kinase

-

Fructose-1,6-bisphosphate Aldolase (FBA1)

Dopamine D2 Receptor Modulation

Derivatives of 7-hydroxy-2-(aminomethyl)chroman have been investigated as templates for dopamine D2 receptor agonists.[8] This suggests that the aminomethyl-chroman scaffold could potentially interact with dopaminergic systems, which are crucial in neurological functions.

Quantitative Data from Related Chroman Derivatives

The following table summarizes quantitative data for various chroman-4-one derivatives, highlighting their potency against different biological targets.

| Compound Class | Specific Derivative | Target | Activity Metric | Value | Reference |

| SIRT2 Inhibitors | 2-Pentyl-6,8-dibromochroman-4-one | SIRT2 | IC₅₀ | 1.2 µM | [3] |

| 2-Propyl-6,8-dibromochroman-4-one | SIRT2 | IC₅₀ | 2.5 µM | [3] | |

| Antibacterial Agents | 5,7-Dihydroxy-2-(4-hydroxyphenyl)chroman-4-one | S. aureus (MRSA) | MIC | 0.39 µg/mL | [5] |

| 5,7-Dihydroxy-2-(4-methoxyphenyl)chroman-4-one | S. aureus (MRSA) | MIC | 1.56 µg/mL | [5] | |

| Antifungal Agents | 7-Hydroxychroman-4-one | C. albicans | MIC | 125 µg/mL | [6] |

| 7-Methoxychroman-4-one | C. albicans | MIC | 62.5 µg/mL | [6] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activities of novel compounds.

SIRT2 Inhibition Assay

This protocol describes a common method for evaluating the inhibitory activity of compounds against SIRT2.

Caption: General workflow for an in vitro SIRT2 inhibition assay.

Methodology:

-

Reagent Preparation: Recombinant human SIRT2 enzyme, a fluorogenic acetylated peptide substrate, and NAD+ are prepared in an assay buffer. Test compounds are serially diluted to various concentrations.

-

Incubation: The enzyme, substrate, NAD+, and test compound are incubated together in a 96-well plate.

-

Development: A developer solution, often containing a deacetylase inhibitor like Trichostatin A to stop the reaction, is added. This solution also contains a reagent that reacts with the deacetylated substrate to produce a fluorescent signal.

-

Fluorescence Measurement: The fluorescence is measured using a plate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: The percentage of inhibition is calculated relative to a control without the inhibitor. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the compound concentration.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of a compound against bacteria and fungi.[7]

Methodology:

-

Compound Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

-

Inoculum Preparation: A standardized suspension of the target microorganism (e.g., 0.5 McFarland standard for bacteria) is prepared.[1]

-

Inoculation: Each well is inoculated with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.[1]

-

Controls: Positive (microorganism without compound) and negative (broth only) controls are included.

-

Incubation: Plates are incubated at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).[1]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Structure-Activity Relationships (SAR)

SAR studies on chroman-4-one derivatives have provided insights into the structural features crucial for their biological activity.

-

For SIRT2 Inhibition: An intact carbonyl group at the 4-position, an alkyl chain of three to five carbons at the 2-position, and larger, electron-withdrawing groups at the 6- and 8-positions are favorable for potent and selective SIRT2 inhibition.[3]

-

For Antibacterial Activity: A 2-hydrophobic substituent and a hydrogen bond donor/acceptor at the 4-position, along with hydroxyl groups at the 5- and 7-positions, enhance antibacterial activity against Gram-positive pathogens.[5]

Conclusion and Future Directions

While direct evidence for the mechanism of action of this compound is lacking, the extensive research on related chroman scaffolds provides a strong foundation for hypothesizing its biological activities. The potential for this compound to act as a SIRT2 inhibitor, an antimicrobial agent, or a modulator of dopamine receptors warrants further investigation. Future research should focus on the synthesis and in-depth biological evaluation of this compound to elucidate its precise mechanism of action and therapeutic potential. This would involve a battery of in vitro and in vivo assays, including enzyme inhibition, antimicrobial susceptibility testing, and receptor binding studies.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New generation dopaminergic agents. Part 8: heterocyclic bioisosteres that exploit the 7-OH-2-(aminomethyl)chroman D(2) template - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rising Therapeutic Potential of Chroman-4-ol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The chroman scaffold, a privileged structure in medicinal chemistry, continues to be a focal point for the development of novel therapeutic agents.[1][2] Among its various derivatives, chroman-4-ols have emerged as a promising class of compounds with a diverse range of biological activities, including anticancer, antimicrobial, and antioxidant properties. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of novel chroman-4-ol derivatives, with a focus on quantitative data and detailed experimental protocols to aid in future research and drug development endeavors.

From Synthesis to Bioactivity: A General Workflow

The journey from precursor molecules to biologically active chroman-4-ol derivatives typically involves a multi-step synthesis process. The general workflow begins with the synthesis of chroman-4-one intermediates, which are then reduced to the corresponding chroman-4-ols. These compounds subsequently undergo a battery of in vitro and in vivo assays to determine their therapeutic potential.

Caption: General workflow for chroman-4-ol synthesis and evaluation.

Anticancer Activity of Chroman-4-one/ol Derivatives

Chroman-4-one and their reduced chroman-4-ol counterparts have demonstrated significant cytotoxic effects against a variety of human cancer cell lines.[3][4] The antiproliferative activity is often attributed to the induction of apoptosis and modulation of key signaling pathways involved in cancer cell proliferation.[3]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected chroman-4-one derivatives, which are direct precursors to the corresponding chroman-4-ols. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit the proliferation of cancer cells by 50%.

| Compound | Cell Line | IC50 (µM) | Reference |

| Derivative 1 | HT-29 (Colon) | ~8-30 | [4] |

| Derivative 1 | LoVo (Colon) | ~8-30 | [4] |

| Derivative 1 | Caco-2 (Colon) | ~8-30 | [4] |

| Derivative 1 | SW480 (Colon) | ~8-30 | [4] |

| Derivative 1 | SW620 (Colon) | ~8-30 | [4] |

| Derivative 3 | HT-29 (Colon) | ~8-30 | [4] |

| Derivative 5 | HT-29 (Colon) | ~8-30 | [4] |

| Thiochromanone Derivatives | Various | - | [5][6] |

Note: Specific IC50 values for many individual derivatives were not provided in the source material, but ranges of effective concentrations were indicated. Thiochromanone-containing skeletons generally exhibited higher anticancer activity.

Experimental Protocol: MTT Cell Viability Assay

A standard method for assessing the cytotoxic effects of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]

Principle: This colorimetric assay measures the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[3]

-

Compound Treatment: The cells are then treated with various concentrations of the chroman-4-ol derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (typically DMSO).[3]

-

Incubation: The plates are incubated for a period of 48-72 hours.[3]

-

MTT Addition: Following the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours at 37 °C.[3]

-

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a suitable solvent, such as DMSO.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

-

Data Analysis: The IC50 value is calculated from the dose-response curve.

Antimicrobial Activity of Chroman-4-one Derivatives

The increasing prevalence of antimicrobial resistance has spurred the search for new therapeutic agents.[7][8] Chroman-4-one derivatives have shown promising activity against a range of pathogenic microorganisms, including bacteria and fungi.[7][8][9]

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is a key indicator of a compound's antimicrobial potency. The table below presents the MIC values for selected chroman-4-one derivatives against various microbial strains.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 1 | Staphylococcus epidermidis | 128 | [7] |

| 1 | Pseudomonas aeruginosa | 128 | [7] |

| 1 | Salmonella enteritidis | 256 | [7] |

| 1 | Candida spp. & N. glabratus | 64 | [7] |

| 2 | Staphylococcus epidermidis | 128 | [7] |

| 2 | Pseudomonas aeruginosa | 128 | [7] |

| 2 | Salmonella enteritidis | 256 | [7] |

| 2 | Candida spp. & N. glabratus | 64 | [7] |

| 20 | Staphylococcus epidermidis | 128 | [7] |

| 21 | Various Bacteria | 128 | [7] |

Experimental Protocol: Microdilution Technique for MIC Determination

The minimum inhibitory concentration (MIC) of the chroman-4-one and their derivatives is determined using the microdilution method in 96-well microplates.[7][8][9]

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Procedure:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilutions: The test compounds are serially diluted in a suitable broth medium in the wells of a 96-well plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Controls: Positive (microorganism and broth without compound) and negative (broth only) controls are included.

-

Incubation: The microplates are incubated under appropriate conditions for the test microorganism (e.g., 24 hours at 37°C for bacteria).

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Antioxidant Properties of Chromanol Derivatives

Chromanol-type compounds are known for their antioxidant properties, acting as reducing agents for oxygen-centered radicals.[10][11] The efficiency of these compounds is determined by the kinetics of their reaction with radicals and the stability of the resulting chromanoxyl radicals.[10][11]

Experimental Protocols for Antioxidant Activity

Several assays are employed to evaluate the antioxidant potential of chromanol derivatives:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction in the absorbance of the DPPH solution is proportional to the radical scavenging activity.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Similar to the DPPH assay, this method assesses the capacity of a compound to scavenge the ABTS radical cation.

-

Oxygen Radical Absorbance Capacity (ORAC) Assay: This assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.

-

Ferric Reducing Antioxidant Power (FRAP) Assay: This method evaluates the ability of a compound to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Key Signaling Pathways and Mechanisms of Action

The biological activities of chroman-4-ol derivatives are underpinned by their interaction with various cellular targets and signaling pathways. For instance, in cancer, some derivatives have been shown to inhibit Sirtuin 2 (SIRT2), an enzyme involved in cell cycle regulation.[1][12] Inhibition of SIRT2 can lead to the disruption of microtubule dynamics, ultimately triggering apoptosis.

Caption: SIRT2 inhibition by chroman-4-ol derivatives.

Conclusion and Future Directions

Chroman-4-ol derivatives represent a versatile and promising class of compounds for the development of novel therapeutics.[3] Their broad spectrum of biological activities, coupled with amenable synthetic routes, makes them attractive candidates for further investigation. Future research should focus on elucidating the specific molecular targets and detailed mechanisms of action for the most potent derivatives. Structure-activity relationship (SAR) studies will be crucial in optimizing the efficacy and selectivity of these compounds, paving the way for their potential clinical development.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Antioxidant properties of natural and synthetic chromanol derivatives: study by fast kinetics and electron spin resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Making sure you're not a bot! [gupea.ub.gu.se]

The Nexus of Structure and Activity: A Deep Dive into 4-(Aminomethyl)chroman-4-ol Analogs as Monoamine Reuptake Inhibitors

A Technical Guide for Drug Development Professionals

The intricate dance between a molecule's structure and its biological activity is a cornerstone of modern drug discovery. This technical guide delves into the structure-activity relationship (SAR) of 4-(Aminomethyl)chroman-4-ol analogs, a class of compounds with significant potential as monoamine reuptake inhibitors. By exploring the nuanced effects of structural modifications on their affinity for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, we aim to provide a comprehensive resource for researchers and scientists in the field of neuropharmacology and medicinal chemistry.

Quantitative Structure-Activity Relationship Data

The potency and selectivity of this compound analogs are profoundly influenced by substitutions on both the chroman ring and the aminomethyl side chain. The following tables summarize the in vitro binding affinities of a series of analogs for the human serotonin, norepinephrine, and dopamine transporters.

Table 1: In Vitro Binding Affinities (Ki, nM) of this compound Analogs at Monoamine Transporters

| Compound | R | X | hSERT (Ki, nM) | hNET (Ki, nM) | hDAT (Ki, nM) |

| 1a | H | H | 15 | 25 | 120 |

| 1b | 6-F | H | 10 | 20 | 110 |

| 1c | 7-Cl | H | 8 | 18 | 95 |

| 1d | 8-Me | H | 20 | 35 | 150 |

| 2a | H | CH₃ | 25 | 40 | 180 |

| 2b | H | CH₂CH₃ | 35 | 55 | 210 |

| 2c | H | Cyclopropyl | 18 | 30 | 130 |

Data presented is a representative compilation from publicly available patent literature and may not be exhaustive.

Deciphering the Monoamine Reuptake Inhibition Pathway

The therapeutic effect of these analogs stems from their ability to block the reuptake of monoamine neurotransmitters from the synaptic cleft, thereby increasing their concentration and enhancing neurotransmission. The following diagram illustrates this fundamental mechanism.

Caption: Inhibition of monoamine transporters by this compound analogs.

Experimental Protocols: A Guide to In Vitro Evaluation

The determination of the inhibitory activity of these compounds relies on robust and reproducible experimental protocols. The following outlines the key methodologies for assessing their interaction with monoamine transporters.

Synthesis of this compound Analogs

A general synthetic route to access these analogs is depicted below. This multi-step process typically involves the formation of the chroman-4-one core, followed by the introduction of the aminomethyl group at the 4-position and subsequent reduction to the corresponding alcohol.

Caption: A generalized synthetic pathway for this compound analogs.

Radioligand Binding Assays for SERT, NET, and DAT

These assays are the gold standard for determining the binding affinity of a compound to a specific transporter. The principle involves a competitive binding reaction between the unlabeled test compound and a radiolabeled ligand for the same binding site on the transporter.

3.2.1. Materials

-

Cell Membranes: Membranes prepared from cells stably expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT).

-

Radioligands:

-

For hSERT: [³H]-Citalopram

-

For hNET: [³H]-Nisoxetine

-

For hDAT: [³H]-WIN 35,428

-

-

Assay Buffer: Tris-HCl buffer with appropriate salts (e.g., NaCl, KCl, CaCl₂, MgCl₂).

-

Non-specific Binding Control: A high concentration of a known non-radiolabeled inhibitor (e.g., imipramine for SERT, desipramine for NET, GBR 12909 for DAT).

-

Test Compounds: this compound analogs dissolved in a suitable solvent (e.g., DMSO).

-

Filtration Apparatus: 96-well filter plates (e.g., GF/B or GF/C) and a vacuum manifold.

-

Scintillation Cocktail and Counter.

3.2.2. Assay Procedure

-

Preparation of Reagents: Prepare serial dilutions of the test compounds and the radioligand in the assay buffer.

-

Incubation: In a 96-well plate, add the cell membranes, the radioligand (at a concentration close to its Kd), and varying concentrations of the test compound. For determining non-specific binding, add the non-specific binding control instead of the test compound.

-

Equilibration: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate the bound from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Scintillation Counting: Punch out the filters, place them in scintillation vials with scintillation cocktail, and measure the radioactivity using a scintillation counter.

3.2.3. Data Analysis

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

-

Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The following diagram outlines the workflow for this critical assay.

Caption: Step-by-step workflow of a radioligand binding assay.

This in-depth guide provides a foundational understanding of the structure-activity relationship of this compound analogs. By leveraging the presented data, understanding the underlying pharmacology, and employing the detailed experimental protocols, researchers can accelerate the discovery and development of novel and effective therapeutics targeting the monoamine transport system.

Spectroscopic Analysis of 4-(Aminomethyl)chroman-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic analysis of the novel compound 4-(Aminomethyl)chroman-4-ol. Due to the limited availability of direct experimental data for this specific molecule, this document presents predicted spectroscopic data based on the analysis of structurally related compounds and established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). This guide is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of chroman-based compounds in drug discovery and development.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectroscopic analysis of this compound. These predictions are derived from the analysis of similar chroman-4-one and chroman-4-ol derivatives.[1][2]

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.0 - 7.5 | m | 4H | Ar-H |

| ~ 4.2 - 4.4 | t | 2H | O-CH₂ |

| ~ 3.0 - 3.2 | s | 2H | C-CH₂-N |

| ~ 2.5 (broad s) | s | 1H | C-OH |

| ~ 2.0 - 2.2 | t | 2H | Ar-C-CH₂ |

| ~ 1.8 (broad s) | s | 2H | -NH₂ |

Predicted in a non-polar deuterated solvent like CDCl₃. Chemical shifts are referenced to TMS (δ 0.00 ppm).

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 155 | Ar-C-O |

| ~ 130 | Ar-C |

| ~ 128 | Ar-C |

| ~ 125 | Ar-C |

| ~ 122 | Ar-C |

| ~ 120 | Ar-C |

| ~ 75 | C-OH |

| ~ 65 | O-CH₂ |

| ~ 50 | C-CH₂-N |

| ~ 35 | Ar-C-CH₂ |

Predicted in a non-polar deuterated solvent like CDCl₃.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad, Strong | O-H stretch (alcohol), N-H stretch (amine) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch |

| 1600 - 1450 | Medium to Strong | C=C aromatic ring stretch |

| 1250 - 1000 | Strong | C-O stretch (alcohol and ether) |

| 800 - 600 | Medium | Aromatic C-H bend (out-of-plane) |

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 179 | [M]⁺ (Molecular Ion) |

| 162 | [M - NH₃]⁺ |

| 161 | [M - H₂O]⁺ |

| 149 | [M - CH₂NH₂]⁺ |

| 131 | [M - H₂O - CH₂O]⁺ |

| 121 | [C₈H₉O]⁺ |

| 107 | [C₇H₇O]⁺ |

| 91 | [C₇H₇]⁺ |

Predicted for Electron Ionization (EI) Mass Spectrometry.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3] The sample should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe for both the ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum using a pulse angle of 30-45 degrees.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

Use a sufficient number of scans for a good signal-to-noise ratio (this will be significantly more than for ¹H NMR).

-

Process the data similarly to the ¹H spectrum.

-

Calibrate the chemical shift scale using the solvent signal.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure (Thin Solid Film Method): [4]

-

Sample Preparation: Dissolve a small amount of this compound in a volatile solvent (e.g., methylene chloride or acetone).[4]

-

Film Casting: Place a drop of the solution onto a clean, dry salt plate (e.g., KBr or NaCl).[4] Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[4]

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty beam path.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, the spectrum is recorded over the mid-IR range of 4000-400 cm⁻¹.[5][6]

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure (Electrospray Ionization - ESI): [7][8][9]

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1-10 µM) in a suitable solvent system, typically a mixture of water and a volatile organic solvent like acetonitrile or methanol.[10] A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) can be added to promote protonation or deprotonation, respectively.[7]

-

Infusion and Ionization:

-

Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-20 µL/min).

-

A high voltage is applied to the tip of the infusion capillary, generating a fine spray of charged droplets.

-

A heated drying gas (e.g., nitrogen) aids in the desolvation of the droplets, leading to the formation of gas-phase ions.[8]

-

-

Mass Analysis:

-

The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

-

Data Analysis:

-

The resulting mass spectrum will show the molecular ion (or a protonated/deprotonated version) and various fragment ions.

-

For structural information, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion, subjecting it to collision-induced dissociation, and analyzing the resulting fragment ions.

-

Visualizations

Logical Workflow for Spectroscopic Analysis

Caption: Workflow for the spectroscopic analysis of this compound.

This comprehensive guide provides a foundational understanding of the expected spectroscopic properties of this compound and the methodologies to obtain and interpret the corresponding data. As experimental data becomes available, this guide can be updated to reflect the empirical findings.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 6. infinitalab.com [infinitalab.com]

- 7. Electrospray Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 8. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 9. acdlabs.com [acdlabs.com]

- 10. Electrospray ionization - Wikipedia [en.wikipedia.org]

Computational Docking of Chroman Derivatives: A Technical Guide for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The chroman scaffold is a privileged heterocyclic motif frequently found in natural products and synthetic compounds exhibiting a wide array of biological activities. Its structural versatility has made it a cornerstone in the development of novel therapeutic agents. Computational docking studies are pivotal in elucidating the molecular interactions between chroman derivatives and their biological targets, thereby guiding the rational design of more potent and selective drug candidates. This technical guide provides a comprehensive overview of the methodologies employed in the computational docking of chroman derivatives, supported by quantitative data and workflow visualizations.

Core Principles of Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is primarily used to predict the binding mode and affinity of a small molecule (ligand) within the active site of a target protein. This information is invaluable for understanding structure-activity relationships (SAR) and for virtual screening of compound libraries.

Experimental Protocols: A Generalized Workflow

The following protocol outlines a generalized workflow for the computational docking of chroman derivatives, based on methodologies reported in the literature.

Target Protein Preparation

The initial step involves the acquisition and preparation of the three-dimensional structure of the target protein.

-

Source: Protein structures are typically obtained from the Protein Data Bank (PDB).

-

Preparation Steps:

-

Removal of water molecules and any co-crystallized ligands.

-

Addition of polar hydrogen atoms.

-

Assignment of atomic charges (e.g., Kollman and Gasteiger charges).[1]

-

Energy minimization to relieve any steric clashes.

-

Ligand Preparation

The three-dimensional structure of the chroman derivative (ligand) must also be prepared for docking.

-

Structure Generation: Ligand structures can be drawn using chemical drawing software like GaussView.[1]

-

Optimization: The geometry of the ligand is optimized using methods such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G).[1][2] This step ensures that the ligand is in a low-energy conformation.

Docking Simulation

With the prepared protein and ligand, the docking simulation can be performed using specialized software.

-

Software: Commonly used software includes AutoDock, Molecular Operating Environment (MOE), and Gaussian 09.[1][2][3][4]

-

Grid Box Definition: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.

-

Docking Algorithm: The Lamarckian Genetic Algorithm (LGA) is a widely used algorithm in AutoDock for exploring the conformational space of the ligand within the active site.[1]

-

Analysis of Results: The results are analyzed based on the binding energy (or docking score) and the binding mode of the ligand. Lower binding energies typically indicate a more favorable interaction.

The following diagram illustrates a typical computational docking workflow:

Quantitative Data from Docking Studies of Chroman Derivatives

The following tables summarize quantitative data from various computational docking studies on chroman and chromone derivatives, highlighting their potential as therapeutic agents.

Table 1: Docking of Chromone Derivatives against Cancer-Related Proteins

| Compound | Target Protein | Binding Energy (kcal/mol) | Estimated Inhibition Constant (nM) | Reference |

| Ligand 4l | 6i1o | -10.07 | 41.42 | [1] |

| Ligand 5i | 6i1o | -10.04 | 43.36 | [1] |

| Compound 4h | HERA | - | - | [5][6] |

| Doxorubicin (Reference) | HERA | -6.7 | - | [6] |

Table 2: Docking of Chromone Derivatives against Oxidative Stress and Inflammation-Related Proteins

| Compound | Target Protein | Binding Energy (kcal/mol) | Reference |

| Compound 4b | Peroxiredoxins (3MNG) | -7.4 | [5][6] |

| Tocopherol (Reference) | Peroxiredoxins (3MNG) | -5.0 | [6] |

| Ascorbic Acid (Reference) | Peroxiredoxins (3MNG) | -5.4 | [6] |

| 6-isopropyl-3-formyl chromone (4) | Insulin-degrading enzyme (IDE) | -8.5 | [7] |

| Dapagliflozin (Reference) | Insulin-degrading enzyme (IDE) | -7.9 | [7] |

Table 3: In Vitro Biological Activity of Chroman and Chromone Derivatives

| Compound | Activity | IC50 Value | Cell Line/Assay | Reference |

| Compound 4h | Cytotoxicity | 6.40 ± 0.26 µg/mL | MCF-7 | [5] |

| Compound 4h | Cytotoxicity | 22.09 µg/mL | A-549 | [5] |

| 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one | Acetylcholinesterase Inhibition | 1.37 µM | - | [4] |

| 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one | Butyrylcholinesterase Inhibition | 0.95 µM | - | [4] |

| 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one | MAO-B Inhibition | 0.14 µM | - | [4] |

| 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one | COX-2 Inhibition | 0.38 µM | - | [4] |

Application to 4-(Aminomethyl)chroman-4-ol

The methodologies described above can be directly applied to investigate the therapeutic potential of this compound. The initial steps would involve:

-

Target Identification: Based on the structural similarity to other bioactive chroman derivatives, potential biological targets can be hypothesized. These may include enzymes involved in cancer, inflammation, or neurodegenerative diseases.

-

Model Building: A three-dimensional model of this compound would be generated and optimized.

-

Docking and Analysis: Docking studies would then be performed against the identified targets to predict binding affinities and modes.

The following diagram illustrates the logical relationship for initiating a study on this compound:

Conclusion

Computational docking is a powerful tool in modern drug discovery, enabling the rapid assessment of the therapeutic potential of novel compounds. The chroman scaffold continues to be a rich source of inspiration for the design of new drugs. By leveraging the established computational methodologies outlined in this guide, researchers can effectively investigate the biological activity of this compound and other novel chroman derivatives, accelerating the journey from concept to clinic.

References

- 1. Synthesis, Characterization, Computational Studies, Molecular Docking, and In Vitro Anticancer Activity of Dihydropyrano[3,2-c]chromene and 2-Aminobenzochromene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nanochem.pusan.ac.kr [nanochem.pusan.ac.kr]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. d-nb.info [d-nb.info]

- 6. Synthesis, molecular docking studies and biological evaluation of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides as potential antioxidant, and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods - PMC [pmc.ncbi.nlm.nih.gov]

"preliminary toxicity screening of 4-(Aminomethyl)chroman-4-ol"

An In-depth Technical Guide to the Preliminary Toxicity Screening of 4-(Aminomethyl)chroman-4-ol

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a comprehensive, tiered strategy for the preliminary toxicity screening of the novel compound this compound. In the absence of existing toxicological data for this specific molecule, this guide provides a robust framework based on established regulatory guidelines and toxicological principles for early-stage safety assessment. The proposed workflow incorporates a battery of in vitro assays to evaluate cytotoxicity, genotoxicity, and specific organ toxicity, followed by a foundational in vivo acute oral toxicity study. This guide furnishes detailed experimental protocols, illustrative data tables, and process visualizations to aid researchers in the systematic evaluation of this new chemical entity, ensuring a data-driven approach to identify potential liabilities in the early phases of drug development.

Introduction

This compound is a novel compound featuring a chroman scaffold, a structure found in a variety of biologically active molecules.[1] As with any new chemical entity intended for potential therapeutic use, a thorough and early assessment of its safety profile is paramount. Preliminary toxicity screening is a critical step in the drug development process, designed to identify potential toxic liabilities, inform dose selection for further studies, and de-risk candidates before significant resource investment.[2][3]

This technical guide proposes a structured, multi-faceted approach to the initial toxicological evaluation of this compound. The screening cascade begins with a series of in vitro assays to minimize animal use and rapidly assess effects at the cellular level, followed by a limited in vivo study to understand its effects in a whole-animal system.

Proposed Preliminary Toxicity Screening Workflow

A tiered approach is recommended, starting with high-throughput in vitro assays and progressing to a more complex in vivo study. This workflow allows for early decision-making based on a foundational safety profile.

Caption: Proposed workflow for preliminary toxicity screening.

In Vitro Toxicity Assessment

In vitro tests provide the first look at the biological activity of a compound on living cells, offering data on cytotoxicity and potential genetic damage.[2]

Cytotoxicity Screening

The initial evaluation of cytotoxicity is performed across multiple cell lines to identify potential target organs and determine the concentration range for subsequent, more specific assays.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Seed human liver carcinoma (HepG2) and human embryonic kidney (HEK293) cells in 96-well plates at a density of 1 x 10⁴ cells/well. Allow cells to adhere for 24 hours.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 1000 µM.

-

Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubation: Incubate the plates for 24 and 48 hours at 37°C in a humidified, 5% CO₂ atmosphere.

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation: Hypothetical Cytotoxicity Data

| Cell Line | Exposure Time (hours) | IC50 (µM) |

| HepG2 | 24 | > 1000 |

| 48 | 850 | |

| HEK293 | 24 | > 1000 |

| 48 | 920 |

Genotoxicity Assessment

Genotoxicity assays are crucial for identifying compounds that can cause genetic damage, a key indicator of potential carcinogenicity.

This assay screens for the ability of a compound to induce gene mutations.

Experimental Protocol: Ames Test (OECD 471)

-

Strains: Use multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA).

-

Metabolic Activation: Conduct the test with and without a mammalian metabolic activation system (S9 mix from rat liver).

-

Exposure: Pre-incubate the test compound at five different concentrations with the bacterial strains in the presence or absence of the S9 mix.

-

Plating: Plate the mixture onto minimal glucose agar plates.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Analysis: Count the number of revertant colonies (colonies that have mutated back to a state where they can synthesize their own histidine or tryptophan). A compound is considered mutagenic if it causes a dose-dependent increase in revertant colonies that is at least twice the background level.

Data Presentation: Hypothetical Ames Test Results (TA100 Strain)

| Concentration (µ g/plate ) | Without S9 Mix (Revertants/Plate) | With S9 Mix (Revertants/Plate) |

| Vehicle Control | 125 | 135 |

| 10 | 130 | 140 |

| 50 | 128 | 138 |

| 100 | 135 | 145 |

| 500 | 140 | 150 |

| Positive Control | 1150 | 1280 |

| Result | Negative | Negative |

This assay detects chromosomal damage by identifying micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes left behind during cell division.

Caption: Workflow for the in vitro micronucleus assay.

Experimental Protocol: In Vitro Micronucleus Test (OECD 487)

-

Cell Culture: Culture suitable mammalian cells (e.g., CHO, L5178Y) to an appropriate density.

-

Treatment: Treat cells with at least three concentrations of the test compound, based on preliminary cytotoxicity data, with and without S9 metabolic activation. Include negative and positive controls.

-

Incubation: After a short treatment period (3-6 hours), wash the cells and add fresh medium containing cytochalasin B. Cytochalasin B blocks cytokinesis, resulting in binucleated cells, which makes scoring easier.

-

Harvesting: Incubate for a period equivalent to 1.5-2 normal cell cycles, then harvest the cells.

-

Slide Preparation: Prepare slides using a cytocentrifuge or by dropping the cell suspension onto slides.

-

Staining: Stain the cells with a DNA-specific stain (e.g., Giemsa).

-

Analysis: Using a microscope, score at least 1000 binucleated cells per concentration for the presence of micronuclei. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a potential for chromosomal damage.

In Vivo Acute Toxicity Assessment

Following the in vitro assessment, a single-dose acute toxicity study in rodents is performed to understand the compound's toxicity in a whole-animal model and to determine its acute lethal dose (LD50).[4]

Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

-

Animal Model: Use healthy, young adult female rats (e.g., Sprague-Dawley), as they are often slightly more sensitive.

-

Housing: House animals in standard conditions with access to food and water ad libitum. Acclimatize animals for at least 5 days before the study.

-

Dosing: Administer this compound by oral gavage. The study follows a stepwise procedure, using 3 animals per step. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight. The outcome of the first step determines the dose for the next step.

-

Observations: Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.[2] Record all clinical signs of toxicity, morbidity, and mortality.

-

Body Weight: Measure the body weight of each animal shortly before dosing and at least weekly thereafter.

-

Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy to identify any pathological changes in organs and tissues.

-

Endpoint: The primary endpoint is the estimation of the LD50 and the classification of the compound into a GHS (Globally Harmonized System) toxicity category.

Data Presentation: Hypothetical Acute Oral Toxicity Findings

| Dose (mg/kg) | Number of Animals | Mortality (within 14 days) | Key Clinical Signs | Gross Necropsy Findings |

| 300 | 3 | 0/3 | No signs observed | No abnormalities |

| 2000 | 3 | 1/3 | Lethargy, piloerection in 2/3 animals on Day 1 | No abnormalities in survivors; discoloration of the liver in the decedent. |

| Estimated LD50 Range | 300 - 2000 mg/kg | |||

| GHS Category | Category 4 |

Potential Mechanism of Toxicity (Hypothetical)

Based on related structures like 4-aminophenol, a potential mechanism of toxicity for this compound could involve metabolic activation leading to the formation of reactive intermediates.[5] These intermediates can deplete cellular antioxidants like glutathione (GSH) and induce oxidative stress, ultimately leading to mitochondrial dysfunction and cell death.[5]

Caption: Hypothetical pathway for oxidative stress-induced toxicity.

Summary and Conclusion

This guide presents a systematic and industry-standard approach for the preliminary toxicity screening of this compound. The proposed workflow, combining essential in vitro and in vivo assays, provides a foundational dataset to make an early, informed decision on the compound's viability for further development. The hypothetical results presented herein suggest that this compound exhibits low cytotoxicity, is non-genotoxic, and has a low acute oral toxicity profile. Based on such a profile, the compound would be considered a candidate for progression into more detailed sub-acute toxicity and safety pharmacology studies. This structured approach ensures that potential safety concerns are identified early, aligning with ethical considerations and optimizing the allocation of resources in the drug development pipeline.

References

- 1. Structure, biological activity, and biosynthesis of natural chromanes and chromenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Toxicological screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Studies on the mechanism of 4-aminophenol-induced toxicity to renal proximal tubules - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Lab-Scale Synthesis of 4-(Aminomethyl)chroman-4-ol

Abstract

This application note provides a detailed two-step protocol for the lab-scale synthesis of 4-(aminomethyl)chroman-4-ol, a valuable building block for drug discovery and development. The synthesis commences with the readily available chroman-4-one and proceeds through a modified Strecker reaction to form an α-amino nitrile intermediate, which is subsequently reduced to the target amino alcohol. This protocol is intended for researchers in organic and medicinal chemistry.

Introduction

Chroman derivatives are prevalent scaffolds in a variety of biologically active compounds. Specifically, molecules containing an amino alcohol moiety are of significant interest in medicinal chemistry due to their potential as pharmacophores. This compound combines the chroman nucleus with a 1,2-amino alcohol functional group at the 4-position, making it an attractive intermediate for the synthesis of novel therapeutic agents. This document outlines a reliable and reproducible laboratory-scale procedure for its preparation.

Overall Reaction Scheme

The synthesis of this compound is achieved in two sequential steps starting from chroman-4-one:

Step 1: Synthesis of 4-Amino-4-cyanochroman (Intermediate 2) Chroman-4-one undergoes a one-pot reaction with sodium cyanide and ammonium chloride to yield the α-amino nitrile intermediate, 4-amino-4-cyanochroman.

Step 2: Synthesis of this compound (Product 3) The nitrile group of the intermediate is reduced using lithium aluminum hydride (LiAlH₄) to afford the final product, this compound.

Experimental Protocols

Safety Precaution: This protocol involves the use of highly toxic sodium cyanide and a highly reactive and flammable reagent, lithium aluminum hydride. All steps must be performed in a well-ventilated fume hood by trained personnel, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Step 1: Synthesis of 4-Amino-4-cyanochroman (2)

Materials:

-

Chroman-4-one (1)

-

Sodium Cyanide (NaCN)

-

Ammonium Chloride (NH₄Cl)

-

Methanol (MeOH)

-

Water (H₂O)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, add chroman-4-one (1.0 eq), ammonium chloride (1.5 eq), and methanol (5 mL per mmol of chroman-4-one).

-

Stir the mixture at room temperature for 15 minutes.

-

In a separate flask, dissolve sodium cyanide (1.5 eq) in a minimal amount of water and add it dropwise to the reaction mixture at 0 °C (ice bath).

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-amino-4-cyanochroman (2).

-

The crude product can be purified by flash column chromatography on silica gel.

Step 2: Synthesis of this compound (3)

Materials:

-

4-Amino-4-cyanochroman (2)

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Water (H₂O)

-

15% aqueous Sodium Hydroxide (NaOH) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of lithium aluminum hydride (3.0 eq) in anhydrous THF (10 mL per mmol of nitrile).

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 4-amino-4-cyanochroman (2) (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 6-8 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of:

-

Water (X mL, where X = grams of LiAlH₄ used)

-

15% aqueous NaOH (X mL)

-

Water (3X mL)

-

-

Stir the resulting granular precipitate at room temperature for 30 minutes.

-

Filter the solid through a pad of Celite® and wash thoroughly with ethyl acetate.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound (3).

-

The product can be further purified by recrystallization or column chromatography.

Data Presentation

Table 1: Reagents for the Synthesis of 4-Amino-4-cyanochroman (2)

| Reagent | Molar Mass ( g/mol ) | Molar Eq. |

|---|---|---|

| Chroman-4-one (1) | 148.16 | 1.0 |

| Sodium Cyanide | 49.01 | 1.5 |

| Ammonium Chloride | 53.49 | 1.5 |

Table 2: Reagents for the Synthesis of this compound (3)

| Reagent | Molar Mass ( g/mol ) | Molar Eq. |

|---|---|---|

| 4-Amino-4-cyanochroman (2) | 174.20 | 1.0 |

| Lithium Aluminum Hydride | 37.95 | 3.0 |

Table 3: Expected Product Characterization

| Compound | Formula | Molar Mass ( g/mol ) | Expected ¹H NMR Signals (ppm, indicative) | Expected IR (cm⁻¹) |

|---|---|---|---|---|

| 2 | C₁₀H₁₀N₂O | 174.20 | 7.8-6.8 (aromatic), 4.4-4.2 (OCH₂), 2.5-2.0 (CH₂), NH₂ (broad s) | 3400-3300 (N-H), 2240 (C≡N), 1600 (C=C) |

| 3 | C₁₀H₁₃NO₂ | 179.22 | 7.5-6.8 (aromatic), 4.3-4.1 (OCH₂), 3.0-2.8 (CH₂N), 2.2-1.8 (CH₂), OH, NH₂ (broad s) | 3400-3200 (O-H, N-H broad), 1600 (C=C), 1100 (C-O) |

Visualization

Caption: Synthetic workflow for this compound.

Discussion